molecular formula C17H13N5O4 B11662650 N'-(2-Hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-07-6

N'-(2-Hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662650
CAS No.: 302918-07-6
M. Wt: 351.32 g/mol
InChI Key: RRTLJEZGZPHJGL-VCHYOVAHSA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a hydroxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinones derived from the hydroxyphenyl group.

    Reduction: Amino derivatives from the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Potential use in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to metal ions, forming complexes that can interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

302918-07-6

Molecular Formula

C17H13N5O4

Molecular Weight

351.32 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13N5O4/c23-16-7-2-1-4-12(16)10-18-21-17(24)15-9-14(19-20-15)11-5-3-6-13(8-11)22(25)26/h1-10,23H,(H,19,20)(H,21,24)/b18-10+

InChI Key

RRTLJEZGZPHJGL-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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